Salazodimethoxine
Overview
Description
Salazodimethoxine is a compound belonging to the class of salazo derivatives of sulfanilamides. It is known for its therapeutic effects, particularly in the treatment of nonspecific ulcerous colitis. This compound is synthesized on the basis of long-action sulfanilamides, specifically sulfadimethoxine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Salazodimethoxine is synthesized through a series of chemical reactions involving sulfanilamides. The synthetic route typically involves the reaction of sulfadimethoxine with other chemical reagents to form the final compound. The reaction conditions include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The industrial production methods are optimized for efficiency and scalability, ensuring that the compound can be produced in sufficient quantities to meet demand .
Chemical Reactions Analysis
Types of Reactions
Salazodimethoxine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations occur .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may produce reduced derivatives .
Scientific Research Applications
Salazodimethoxine has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used in biological research to study its effects on different biological systems.
Medicine: It is used in the treatment of nonspecific ulcerous colitis and other medical conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of salazodimethoxine involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and reproduction. This inhibition leads to the death of the bacteria and the resolution of the infection .
Comparison with Similar Compounds
Similar Compounds
Salazodimethoxine is similar to other salazo derivatives of sulfanilamides, such as:
- Sulfasalazine
- Salazopyridazine
- Sulfadimethoxine
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and its long-acting therapeutic effects. Unlike some other compounds in its class, this compound remains in the blood at high levels for extended periods, making it particularly effective for long-term treatment .
Properties
IUPAC Name |
5-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O7S/c1-30-17-10-16(20-19(21-17)31-2)24-32(28,29)13-6-3-11(4-7-13)22-23-12-5-8-15(25)14(9-12)18(26)27/h3-10,25H,1-2H3,(H,26,27)(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOBTXCMEZUYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40016-88-4 | |
Record name | Salazodimethoxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040016884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SALAZODIMETHOXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41HNFZ9DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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